molecular formula C3H2ClO2- B1238316 2-Chloroacrylate

2-Chloroacrylate

Cat. No.: B1238316
M. Wt: 105.5 g/mol
InChI Key: SZTBMYHIYNGYIA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloroacrylate is a monocarboxylic acid anion that is the conjugate base of 2-chloroacrylic acid obtained by deprotonation of the carboxy group. It has a role as a nitric oxide synthase activator. It is a conjugate base of a 2-chloroacrylic acid.

Scientific Research Applications

Biodegradation and Environmental Applications

A study by Kurata et al. (2005) discovered a novel enzyme, 2-haloacrylate reductase, in a soil bacterium Burkholderia sp. WS, which degrades 2-chloroacrylate. This enzyme catalyzes the reduction of the carbon-carbon double bond in this compound to produce (S)-2-chloropropionate, indicating a new pathway for the degradation of unsaturated organohalogen compounds (Kurata, Kurihara, Kamachi, & Esaki, 2005).

Industrial Production

Kurata et al. (2008) also developed a system for the asymmetric reduction of this compound to produce (S)-2-chloropropionate, a synthetic intermediate for phenoxypropionic acid herbicides. This system utilized recombinant Escherichia coli cells and achieved a high yield of (S)-2-chloropropionate in an enantioselective manner (Kurata, Fujita, Mowafy, Kamachi, Kurihara, & Esaki, 2008).

Polymer Science

Pathak et al. (1988) investigated the synthesis and copolymerization of 2-chloroethyl α-chloroacrylate. They studied its reactivity ratios and thermal properties, contributing to the understanding of copolymer behavior and properties (Pathak, Patni, & Babu, 1988).

Chemistry and Catalysis

Huang and Sun (2000) explored the chloropalladation carbonylation reaction of acetylenic selenides, leading to 2-seleno-3-chloroacrylates. Their work provided insights into regio- and stereoselectivity in organic synthesis, particularly for the production of chloroacrylates (Huang & Sun, 2000).

Properties

Molecular Formula

C3H2ClO2-

Molecular Weight

105.5 g/mol

IUPAC Name

2-chloroprop-2-enoate

InChI

InChI=1S/C3H3ClO2/c1-2(4)3(5)6/h1H2,(H,5,6)/p-1

InChI Key

SZTBMYHIYNGYIA-UHFFFAOYSA-M

SMILES

C=C(C(=O)[O-])Cl

Canonical SMILES

C=C(C(=O)[O-])Cl

Synonyms

2-chloroacrylate
2-chloroacrylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroacrylate
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2-Chloroacrylate
Reactant of Route 3
2-Chloroacrylate
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2-Chloroacrylate
Reactant of Route 5
2-Chloroacrylate
Reactant of Route 6
2-Chloroacrylate

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